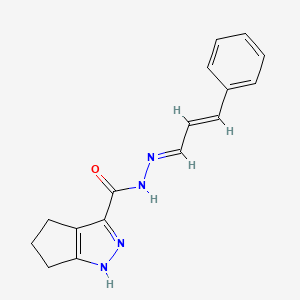![molecular formula C27H40N4O4 B11663890 1'-{1-[4-(Hexyloxy)phenyl]-2,5-dioxopyrrolidin-3-yl}-1,4'-bipiperidine-4'-carboxamide](/img/structure/B11663890.png)
1'-{1-[4-(Hexyloxy)phenyl]-2,5-dioxopyrrolidin-3-yl}-1,4'-bipiperidine-4'-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1’-{1-[4-(Hexyloxy)phenyl]-2,5-dioxopyrrolidin-3-yl}-1,4’-bipiperidine-4’-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a bipiperidine core linked to a pyrrolidinone ring and a hexyloxyphenyl group, making it a unique structure for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1’-{1-[4-(Hexyloxy)phenyl]-2,5-dioxopyrrolidin-3-yl}-1,4’-bipiperidine-4’-carboxamide typically involves multiple steps, including the formation of the bipiperidine core, the attachment of the pyrrolidinone ring, and the introduction of the hexyloxyphenyl group. Common synthetic methods include:
Suzuki Cross-Coupling Reaction: This method involves the coupling of a boronic acid derivative with a halogenated precursor in the presence of a palladium catalyst.
Buchwald-Hartwig Cross-Coupling Reaction: This reaction is used to form carbon-nitrogen bonds, essential for constructing the bipiperidine core.
Industrial Production Methods: Industrial production of this compound may involve scalable methods such as precipitation polymerization, which allows for the preparation of highly cross-linked and functionalized particles .
Chemical Reactions Analysis
Types of Reactions: 1’-{1-[4-(Hexyloxy)phenyl]-2,5-dioxopyrrolidin-3-yl}-1,4’-bipiperidine-4’-carboxamide undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur, particularly at the hexyloxyphenyl group.
Common Reagents and Conditions:
Oxidation: Reagents such as N-bromosuccinimide (NBS) in the presence of a radical initiator are commonly used.
Substitution: Nucleophilic reagents like amines or thiols can be employed under basic conditions.
Major Products: The major products formed from these reactions include oxidized derivatives and substituted compounds with modified functional groups.
Scientific Research Applications
1’-{1-[4-(Hexyloxy)phenyl]-2,5-dioxopyrrolidin-3-yl}-1,4’-bipiperidine-4’-carboxamide has diverse applications in scientific research:
Mechanism of Action
The mechanism by which 1’-{1-[4-(Hexyloxy)phenyl]-2,5-dioxopyrrolidin-3-yl}-1,4’-bipiperidine-4’-carboxamide exerts its effects involves interactions with molecular targets and pathways. The compound’s structure allows it to interact with specific receptors or enzymes, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
N,N-Bis(4′-(hexyloxy)-[1,1′-biphenyl]-4-yl)thiophen-2-amine: This compound shares the hexyloxyphenyl group and is used in optoelectronic applications.
Dabigatran Etexilate: An anticoagulant drug with a similar hexyloxy group, used in medical applications.
Uniqueness: 1’-{1-[4-(Hexyloxy)phenyl]-2,5-dioxopyrrolidin-3-yl}-1,4’-bipiperidine-4’-carboxamide is unique due to its combination of a bipiperidine core, pyrrolidinone ring, and hexyloxyphenyl group, which provides distinct chemical and biological properties compared to other similar compounds.
Properties
Molecular Formula |
C27H40N4O4 |
|---|---|
Molecular Weight |
484.6 g/mol |
IUPAC Name |
1-[1-(4-hexoxyphenyl)-2,5-dioxopyrrolidin-3-yl]-4-piperidin-1-ylpiperidine-4-carboxamide |
InChI |
InChI=1S/C27H40N4O4/c1-2-3-4-8-19-35-22-11-9-21(10-12-22)31-24(32)20-23(25(31)33)29-17-13-27(14-18-29,26(28)34)30-15-6-5-7-16-30/h9-12,23H,2-8,13-20H2,1H3,(H2,28,34) |
InChI Key |
FRCNKMKLDNYMFK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCOC1=CC=C(C=C1)N2C(=O)CC(C2=O)N3CCC(CC3)(C(=O)N)N4CCCCC4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![3-(2,4-dichlorophenyl)-N'-[(E)-furan-2-ylmethylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11663818.png)
![2-(1H-benzimidazol-2-ylsulfanyl)-N'-[(E)-(3,5-di-tert-butyl-4-hydroxyphenyl)methylidene]acetohydrazide](/img/structure/B11663821.png)

![N-[(2Z)-4-(3-nitrophenyl)-3-phenyl-1,3-thiazol-2(3H)-ylidene]-4-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)aniline](/img/structure/B11663841.png)
![N'-[(1E)-1-(3-iodophenyl)ethylidene]-2-(pyridin-2-ylsulfanyl)propanehydrazide](/img/structure/B11663850.png)
![2-{[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N'-[(E)-(2-chloro-5-nitrophenyl)methylidene]acetohydrazide](/img/structure/B11663855.png)
![N'-[(E)-{4-[(3-chlorobenzyl)oxy]-3-ethoxyphenyl}methylidene]-3-(phenylsulfanyl)propanehydrazide](/img/structure/B11663856.png)
![5-methyl-2-{[(3-methylphenyl)amino]methyl}hexahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B11663868.png)


![N'-[(E)-(2-methoxyphenyl)methylidene]-3-(1-methyl-1H-pyrrol-2-yl)-1H-pyrazole-5-carbohydrazide](/img/structure/B11663876.png)
